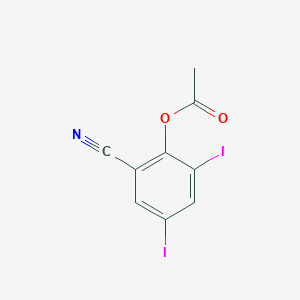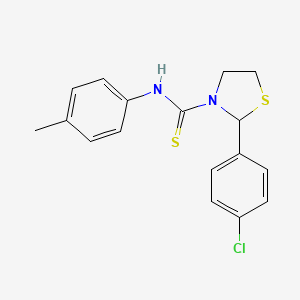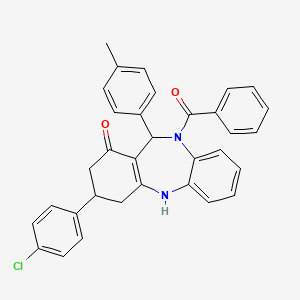![molecular formula C13H18N4O3S B10896370 1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)
1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:
Preparation of 2-furylmethyl chloride: This can be achieved by reacting furfuryl alcohol with thionyl chloride.
Formation of 1-methyl-1H-pyrazol-4-yl sulfonyl chloride: This can be synthesized by sulfonation of 1-methyl-1H-pyrazole followed by chlorination.
Coupling reaction: The final step involves the reaction of 2-furylmethyl chloride with 1-methyl-1H-pyrazol-4-yl sulfonyl chloride in the presence of piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group might yield furanones, while reduction of the sulfonyl group might produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]MORPHOLINE: Similar structure but with a morpholine ring.
Uniqueness
1-(2-FURYLMETHYL)-4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H18N4O3S |
|---|---|
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C13H18N4O3S/c1-15-11-13(9-14-15)21(18,19)17-6-4-16(5-7-17)10-12-3-2-8-20-12/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI-Schlüssel |
NIXAITLWQDFHRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B10896291.png)
![ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10896297.png)

![2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10896299.png)
![Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate](/img/structure/B10896306.png)
![4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10896314.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896316.png)

![(2Z)-2-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10896326.png)

![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)
![3-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10896349.png)

